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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401 Get Quote

An Application Note and Protocol for the development of a stability-indicating assay method for

Sofosbuvir impurity B, a critical step in ensuring the quality and safety of the antiviral drug

Sofosbuvir. This document provides detailed methodologies for researchers, scientists, and

drug development professionals, covering forced degradation studies, chromatographic

analysis, and method validation in accordance with ICH guidelines.

Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C infection.[1]

As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-

dependent RNA polymerase.[1] During manufacturing and storage, drug substances can

degrade, leading to the formation of impurities that may affect the drug's efficacy and safety.

Therefore, it is mandated by regulatory bodies like the ICH to develop and validate stability-

indicating analytical methods (SIAMs) that can separate and quantify the active pharmaceutical

ingredient (API) from its degradation products and process-related impurities.[2]

One of the key degradation products of Sofosbuvir, particularly under alkaline stress conditions,

is Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-

3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[1]

This application note provides a comprehensive protocol for developing a stability-indicating

RP-HPLC method for the determination of Sofosbuvir in the presence of Impurity B and other

potential degradants. The protocol covers forced degradation studies, method development,

and validation as per ICH guidelines.[3][4]
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Experimental Protocols
Materials and Reagents

Reference Standards: Sofosbuvir, Sofosbuvir Impurity B.

Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Methanol (HPLC Grade).

Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂),

Trifluoroacetic Acid (TFA).

HPLC Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent.[5][6]

Instrumentation
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array

(PDA) detector.

Analytical Balance.

pH Meter.

Sonicator.

Water Bath.

Photostability Chamber.

Hot Air Oven.

Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method

development.
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Parameter Recommended Condition

Column
Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)

[5][6]

Mobile Phase
0.1% Trifluoroacetic Acid in Water : Acetonitrile

(50:50 v/v)[5][6]

Elution Mode Isocratic[5][6]

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm[1][5][6]

Injection Volume 20 µL

Column Temperature 30 °C

Diluent Water : Acetonitrile (50:50 v/v)

Preparation of Solutions
Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer 40 mg of Sofosbuvir

reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent,

sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 400

µg/mL.[5]

Impurity B Stock Solution: Accurately weigh and transfer 2.5 mg of Sofosbuvir Impurity B
reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent,

sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 25

µg/mL.[5]

Working Standard Solution: Prepare a suitable concentration (e.g., 40 µg/mL for Sofosbuvir)

by diluting the stock solution with the diluent.

Sample Preparation: Prepare the test sample solution using the same diluent to obtain a final

concentration equivalent to the working standard solution.

Forced Degradation Study Protocol
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Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method.[2][7]

Acid Hydrolysis: Reflux 1 mL of the Sofosbuvir stock solution with 1 mL of 0.1 N HCl at 70°C

for 6 hours.[8] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the

diluent to obtain the desired concentration.

Base Hydrolysis (to generate Impurity B): Reflux 1 mL of the Sofosbuvir stock solution with 1

mL of 0.1 N NaOH at 70°C for 10 hours.[8] After cooling, neutralize the solution with 0.1 N

HCl and dilute with the diluent. This solution is expected to contain Sofosbuvir Impurity B.

[1]

Oxidative Degradation: Treat 1 mL of the Sofosbuvir stock solution with 1 mL of 3% H₂O₂ at

room temperature for 7 days.[8] Dilute with the diluent as required.

Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days

in a hot air oven.[8] After the specified time, withdraw the sample, prepare a solution of the

desired concentration, and analyze.

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in

a photostability chamber.[1] Prepare a solution of the desired concentration and analyze.

Analyze all stressed samples, along with an unstressed control sample, using the proposed

chromatographic method. The method's specificity is confirmed if the degradation products are

well-resolved from the main Sofosbuvir peak.[9]

Forced degradation experimental workflow.

Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is

suitable for its intended purpose.[4]

Specificity: Analyze blank, placebo, Sofosbuvir standard, Impurity B standard, and stressed

samples. Ensure that the peaks for the diluent and placebo components do not interfere with

the analyte and impurity peaks. Peak purity analysis using a PDA detector should be

performed.
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Linearity: Prepare a series of solutions of Sofosbuvir and Impurity B over a specified

concentration range (e.g., 50% to 150% of the working concentration). Plot a calibration

curve of peak area versus concentration and determine the correlation coefficient (r²), which

should be ≥ 0.999.

Range: The range is established by confirming that the method provides acceptable

accuracy, precision, and linearity within the specified concentration limits.[9]

Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts

of Sofosbuvir and Impurity B at three different concentration levels (e.g., 80%, 100%, and

120%).[9] The recovery should be within 98.0% to 102.0%.

Precision:

Repeatability (Intra-day precision): Analyze six replicate samples of the same

concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a

different analyst or on a different instrument. The %RSD between the two sets of data

should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ

based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation

of the response and the slope of the calibration curve.[7]

Robustness: Intentionally vary chromatographic parameters such as mobile phase

composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min)

to assess the method's reliability. The system suitability parameters should remain within

acceptable limits.
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Logical relationship of Sofosbuvir and its degradants.

Data Presentation
All quantitative data from the validation studies should be summarized in clear and concise

tables for easy interpretation and reporting.

Table 1: Summary of Forced Degradation Results

Stress Condition Time
% Degradation of
Sofosbuvir

Peak Purity of
Sofosbuvir

Acid Hydrolysis
(0.1N HCl)

6 hours Data Pass/Fail

Base Hydrolysis (0.1N

NaOH)
10 hours Data Pass/Fail

Oxidation (3% H₂O₂) 7 days Data Pass/Fail

Thermal (50°C) 21 days
No significant

degradation[8]
Pass/Fail
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| Photolytic (UV light) | 24 hours | No significant degradation[1] | Pass/Fail |

Table 2: Linearity Data for Sofosbuvir Impurity B

Concentration (µg/mL) Peak Area

Level 1 Data

Level 2 Data

Level 3 Data

Level 4 Data

Level 5 Data

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy Results for Sofosbuvir Impurity B

Concentration
Level

Amount Spiked
(µg/mL)

Amount Recovered
(µg/mL)

% Recovery

80% Data Data Data

100% Data Data Data

120% Data Data Data

| Mean % Recovery | | | 98.0 - 102.0% |

Table 4: Summary of Method Validation Parameters
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Parameter Result Acceptance Criteria

Linearity (r²) Data ≥ 0.999

Accuracy (% Recovery) Data 98.0 - 102.0%

Precision - Repeatability

(%RSD)
Data ≤ 2.0%

Precision - Intermediate

(%RSD)
Data ≤ 2.0%

LOD (µg/mL) Data Report

LOQ (µg/mL) Data Report

| Robustness | Robust | System suitability passes |

Conclusion
This application note outlines a systematic approach for the development and validation of a

stability-indicating RP-HPLC method for Sofosbuvir and its key alkaline degradation product,

Impurity B. The provided protocols for forced degradation and method validation are based on

established scientific principles and regulatory guidelines.[4] Successful implementation of this

method will enable accurate monitoring of the stability of Sofosbuvir in bulk drug and finished

pharmaceutical products, ensuring their quality, safety, and efficacy throughout their shelf life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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